molecular formula C19H37NO4 B6294961 (S)-2-(Boc-amino)tetradecanoic acid CAS No. 139893-39-3

(S)-2-(Boc-amino)tetradecanoic acid

Cat. No.: B6294961
CAS No.: 139893-39-3
M. Wt: 343.5 g/mol
InChI Key: CZZRHFGUPKTZOC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-L-2Ated-OH” is a chemical compound with the chemical name (S)-N-t-Butyloxycarbonyl-2-amino-tetradecanoic acid. It is also known by its synonyms Boc-Ated(2)-OH, (S)-2-(t-butoxycarbonylamino)tetradecanoic acid, and Boc-2Ated-OH . The molecular formula of this compound is C19H37NO4 and it has a molecular weight of 343.5 g/mol .


Synthesis Analysis

The synthesis of Boc-L-2Ated-OH and similar compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction results in the formation of a carbamate derivative . The Boc group serves as a protective group for the amine, allowing for subsequent transformations that would be incompatible with the amine functional group .


Molecular Structure Analysis

The molecular structure of Boc-L-2Ated-OH consists of a long carbon chain with an amino group that is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a carbamate that is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The Boc group in Boc-L-2Ated-OH can be removed under acidic conditions . This allows for the exposure of the amino group, which can then participate in further reactions. The Boc group can also react with amines to form carbamate derivatives .


Physical and Chemical Properties Analysis

Boc-L-2Ated-OH is a compound with a molecular weight of 343.5 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, etc.) would typically be found in a Material Safety Data Sheet (MSDS) or similar document, which was not available in the search results.

Mechanism of Action

The mechanism of action of Boc-L-2Ated-OH in chemical reactions typically involves the removal of the Boc group, exposing the amino group for further reactions . The Boc group can be removed under acidic conditions, and the resulting amine can then react with other compounds .

Future Directions

While specific future directions for Boc-L-2Ated-OH were not found in the search results, the use of Boc-protected amines like Boc-L-2Ated-OH is widespread in organic synthesis . They are particularly useful in the synthesis of peptides and other biologically active molecules. Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines, as well as exploring new applications for these compounds in the synthesis of complex organic molecules.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZRHFGUPKTZOC-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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